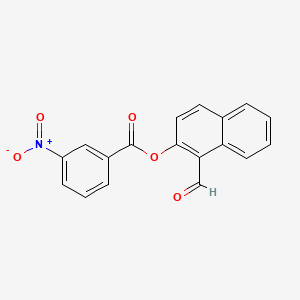

1-Formylnaphthalen-2-yl 3-nitrobenzoate

Description

1-Formylnaphthalen-2-yl 3-nitrobenzoate is an aromatic ester featuring a naphthalene backbone substituted with a formyl group at position 1 and a 3-nitrobenzoate ester at position 2.

Properties

IUPAC Name |

(1-formylnaphthalen-2-yl) 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO5/c20-11-16-15-7-2-1-4-12(15)8-9-17(16)24-18(21)13-5-3-6-14(10-13)19(22)23/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYSYAIQDLKLNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=O)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Formylnaphthalen-2-yl 3-nitrobenzoate typically involves the esterification of 1-formylnaphthalene-2-ol with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Dichloromethane or chloroform

Temperature: Room temperature to reflux

Reaction Time: Several hours to overnight

Chemical Reactions Analysis

1-Formylnaphthalen-2-yl 3-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid

Electrophiles: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Formylnaphthalen-2-yl 3-nitrobenzoate has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving esterases and oxidoreductases.

Industry: It may be used in the development of dyes, pigments, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism by which 1-Formylnaphthalen-2-yl 3-nitrobenzoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes through its ester and nitro functional groups, leading to inhibition or activation of enzymatic activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the nitro group can participate in redox reactions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Isomers: Positional Effects of Nitro Substitution

The position of the nitro group on the benzoate moiety significantly impacts chemical and biological behavior. For example:

- This highlights the critical role of nitro positioning in biological recognition.

- Ethyl 3-nitrobenzoate : A simpler analog, this compound has a boiling point of 429.2 K at 1.30 kPa and a vaporization enthalpy (Δvap H) of 65.10 kJ/mol . Replacing the ethyl group with a bulkier 1-formylnaphthalen-2-yl group in the target compound likely increases molecular weight and boiling point while reducing volatility.

Table 1: Substituent and Physical Property Comparison

Functional Group Variations: Nitro vs. Methyl Substituents

Replacing the nitro group with a methyl group alters electronic and steric properties:

- 1-[(E)-...]-2-Naphthyl 3-methylbenzoate (): The methyl group is electron-donating, increasing the ester’s stability against hydrolysis compared to the electron-withdrawing nitro group in the target compound. This difference may influence reactivity in nucleophilic acyl substitution reactions.

Table 2: Electronic Effects of Substituents

Ester Group Modifications: Aromatic vs. Alkyl Chains

The esterifying group’s size and aromaticity affect solubility and thermal properties:

- Ethyl 3-nitrobenzoate : The small ethyl chain contributes to lower molecular weight and higher volatility.

- 1-Formylnaphthalen-2-yl group : The bulky naphthalene backbone likely enhances π-π stacking interactions, increasing melting points and reducing solubility in polar solvents compared to alkyl esters.

Biological Activity

1-Formylnaphthalen-2-yl 3-nitrobenzoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

1-Formylnaphthalen-2-yl 3-nitrobenzoate has the following chemical characteristics:

- Molecular Formula : C16H13NO4

- Molecular Weight : 285.28 g/mol

- CAS Number : 380196-74-7

The compound features a naphthalene moiety substituted with a formyl group and a nitrobenzoate group, which are crucial for its biological activity.

The biological activity of 1-formylnaphthalen-2-yl 3-nitrobenzoate can be attributed to its interactions with various cellular pathways. Compounds with similar structures have been reported to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Potential Mechanisms:

- Inhibition of Angiogenesis : Nitrobenzoate derivatives have shown potential in disrupting vascular endothelial growth factor (VEGF) signaling pathways, which are critical in angiogenesis. For instance, studies on nitrobenzoate-derived compounds indicate their ability to impair vascular development in zebrafish models by inhibiting endothelial cell migration and proliferation .

- Anticancer Activity : Some nitrobenzoate compounds have demonstrated the ability to suppress tumor growth by inducing apoptosis in cancer cells and inhibiting metastasis through various mechanisms, including the disruption of cell adhesion and migration processes .

Table 1: Summary of Biological Activities

Case Studies

- Antiangiogenic Effects : A study investigating a nitrobenzoate-derived compound (X8) revealed significant antiangiogenic properties. X8 treatment resulted in decreased intersegmental vessel growth in zebrafish embryos, indicating that similar compounds could be developed as antiangiogenic agents targeting VEGF pathways .

- Anticancer Activity : Research has documented the anticancer effects of nitrobenzoate derivatives by demonstrating their ability to inhibit tubulin polymerization, a crucial process for cancer cell division and metastasis . These findings suggest that 1-formylnaphthalen-2-yl 3-nitrobenzoate may also possess similar properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.